2-Bromo-5-(difluoromethyl)oxazole
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Overview
Description
2-Bromo-5-(difluoromethyl)oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)oxazole typically involves the bromination of oxazole derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in a polar solvent such as acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(difluoromethyl)oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of difluoromethyl oxazole.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Bromo-5-(difluoromethyl)oxazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Materials Science: Employed in the development of novel materials with unique electronic and optical properties.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(difluoromethyl)oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites, leading to inhibition or modulation of biological pathways. This interaction is often mediated by the bromine atom, which acts as a leaving group in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(difluoromethyl)oxazole
- 2-Bromo-5-(trifluoromethyl)oxazole
- 2-Chloro-5-(difluoromethyl)oxazole
Uniqueness
2-Bromo-5-(difluoromethyl)oxazole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct reactivity and stability. This combination makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C4H2BrF2NO |
---|---|
Molecular Weight |
197.97 g/mol |
IUPAC Name |
2-bromo-5-(difluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C4H2BrF2NO/c5-4-8-1-2(9-4)3(6)7/h1,3H |
InChI Key |
KTKISYNHECDCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)Br)C(F)F |
Origin of Product |
United States |
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